5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol
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Overview
Description
5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol is a complex organic compound with a unique structure that includes a pyrimidine ring, a cyclopentanol core, and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol typically involves multiple steps, starting with the preparation of the pyrimidine ring and the cyclopentanol core. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Pyrimidine Ring Synthesis: The pyrimidine ring can be synthesized through a series of condensation reactions involving chlorinated precursors and amines.
Cyclopentanol Core Formation: The cyclopentanol core is typically formed through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol
- 5-[(2-Amino-4-pyrimidinyl)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol
- 5-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-3-(methoxy)-2-[(phenylmethoxy)methyl]cyclopentanol
Uniqueness
The uniqueness of 5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol lies in its specific structural features, such as the presence of the 13C2 isotope and the combination of pyrimidine and cyclopentanol moieties. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H27ClN4O3 |
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Molecular Weight |
456.9 g/mol |
IUPAC Name |
(1S,2S,3S,5S)-5-[(2-amino-6-chloro(4,6-13C2)pyrimidin-4-yl)amino]-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C24H27ClN4O3/c25-21-12-22(29-24(26)28-21)27-19-11-20(32-14-17-9-5-2-6-10-17)18(23(19)30)15-31-13-16-7-3-1-4-8-16/h1-10,12,18-20,23,30H,11,13-15H2,(H3,26,27,28,29)/t18-,19+,20+,23+/m1/s1/i21+1,22+1 |
InChI Key |
RIJWOHFFCUHPAT-PFSIWFCUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N[13C]4=C[13C](=NC(=N4)N)Cl |
Canonical SMILES |
C1C(C(C(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)NC4=CC(=NC(=N4)N)Cl |
Origin of Product |
United States |
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